15d-Prostaglandin A1

Übersicht

Beschreibung

Synthesis Analysis

Prostaglandins, including 15d-PGJ2, are formed from arachidonic acid during the inflammatory process . The biosynthesis of 15d-PGJ2 is initiated by cyclooxygenase-2 (COX-2) and subsequently regulated by the prostaglandin D synthase (PGDS) activity .

Molecular Structure Analysis

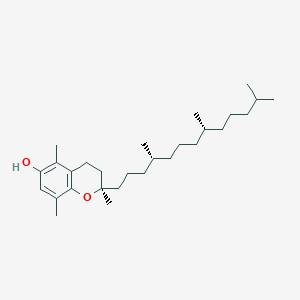

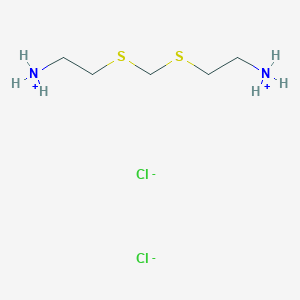

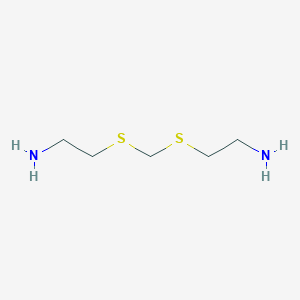

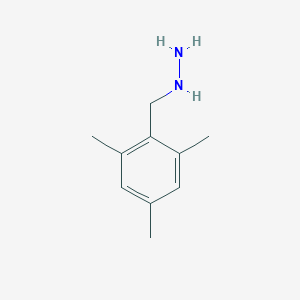

The molecular structure of 15d-PGA1 consists of a central five-membered ring surrounded by two long hydrophobic hydrocarbon chains . The exact mass is calculated to be 318.219495 and the formula is C20H30O3 .

Chemical Reactions Analysis

15d-PGJ2 has been found to induce apoptosis through the novel specific binding sites of 15d-PGJ2 different from DP2 and PPARγ .

Physical And Chemical Properties Analysis

15d-PGA1 is a biologically active lipid with a unique and intricate molecular structure . It has a calculated exact mass of 318.219495 and a formula of C20H30O3 .

Wissenschaftliche Forschungsanwendungen

Antioxidant Defense Modulation

15d-PGA1 can modulate the expression of antioxidant defense proteins and be beneficial for neuroinflammation. It’s particularly important in brain endothelial cells, which play a crucial role in the pathophysiology of brain disorders .

Amyloidosis Association

Research has linked 15d-PGA1 with amyloidoses, where it was used in binding assays to identify protein targets associated with cytotoxicity. This association is crucial for understanding the compound’s role in diseases characterized by amyloid deposits .

Heme Oxygenase-1 Induction

15d-PGA1 induces Heme Oxygenase-1 (HO-1) expression, which has antioxidant, anti-inflammatory, and anti-apoptotic effects in various types of cells. This induction is an excellent rationale for the development of protective drugs .

Wirkmechanismus

Target of Action

15d-Prostaglandin A1 (15d-PGA1) primarily targets the nuclear peroxysome proliferator-activated receptor-γ (PPARγ) . This receptor plays a crucial role in the differentiation of embryonic midbrain cells into dopaminergic neuronal cells . Additionally, 15d-PGA1 interacts with the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2) .

Mode of Action

15d-PGA1 interacts with its targets, leading to a range of effects. It differentiates embryonic midbrain cells into dopaminergic neuronal cells via its nuclear PPARγ . It also exerts conflicting actions: proinflammatory and anti-inflammatory activities .

Biochemical Pathways

15d-PGA1 is part of the arachidonate cascade, a metabolic pathway of arachidonic acid (AA), in which various lipid mediators, eicosanoids, are derived from AA . It induces neuronal apoptosis via inactivating the ubiquitin proteasome pathway and activating the caspase cascade . Alternatively, 15d-PGA1 downregulates the phosphoinositide 3-kinase (PI3K)-Akt pathway and suppresses neurite outgrowth .

Pharmacokinetics

It is known that 15d-pga1 possesses an α,β-unsaturated ketone moiety in its cyclopentenone ring and acts as an endogenous electrophile . By the Michael addition reaction, 15d-PGA1 is covalently bound to cellular nucleophiles, such as free cysteine residues of proteins that regulate intracellular signaling pathways .

Result of Action

15d-PGA1 has a range of molecular and cellular effects. It acts as a neuroprotectant at low concentrations and a neurotoxicant at high concentrations in the brain . It induces marked morphological changes in the actin filament network and promotes F-actin depolymerization . It also reacts with isolated G-actin in a 1:1 stoichiometric ratio and selectively binds the Cys 374 site through a Michael adduction mechanism .

Action Environment

Eigenschaften

IUPAC Name |

7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6,9,12,15-16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,22,23)/b9-6+,17-12-/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOCIRJMPUHXRM-YUJGFSRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C=CC(=O)C1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15d-Prostaglandin A1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)